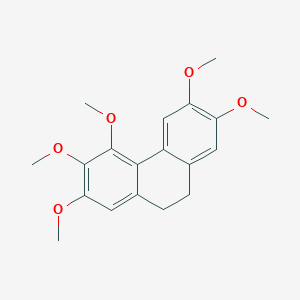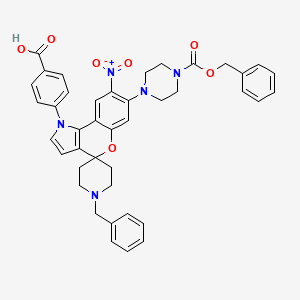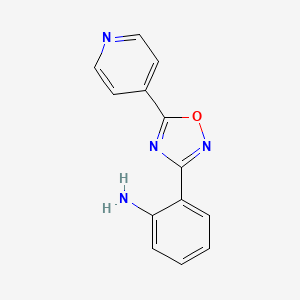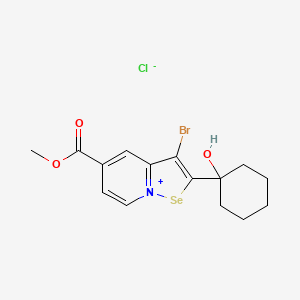
Pkm2-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pkm2-IN-4 is a small molecule inhibitor specifically targeting pyruvate kinase isoform M2 (PKM2). PKM2 is a key enzyme in the glycolytic pathway, playing a crucial role in cancer metabolism by converting phosphoenolpyruvate to pyruvate. The inhibition of PKM2 has been shown to have significant implications in cancer treatment, making this compound a compound of great interest in oncology research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pkm2-IN-4 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of high-throughput screening methods ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Pkm2-IN-4 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Applications De Recherche Scientifique
Pkm2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the glycolytic pathway and enzyme kinetics.
Biology: Investigates the role of PKM2 in cellular metabolism and its regulation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment by inhibiting PKM2 activity.
Industry: Utilized in the development of diagnostic assays and screening platforms for cancer research.
Mécanisme D'action
Pkm2-IN-4 exerts its effects by binding to the active site of PKM2, inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to reduced pyruvate production and ATP generation. The molecular targets include the active site residues of PKM2, and the pathways involved are primarily related to glucose metabolism and energy production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pkm2-IN-1: Another PKM2 inhibitor with a different chemical structure but similar inhibitory effects.
Pkm2-IN-2: Known for its higher potency but lower selectivity compared to Pkm2-IN-4.
Pkm2-IN-3: Exhibits a broader range of activity, affecting other isoforms of pyruvate kinase.
Uniqueness
This compound stands out due to its high selectivity for PKM2, making it a valuable tool for studying the specific role of PKM2 in cancer metabolism. Its unique chemical structure allows for targeted inhibition with minimal off-target effects .
Propriétés
Formule moléculaire |
C15H17BrClNO3Se |
|---|---|
Poids moléculaire |
453.6 g/mol |
Nom IUPAC |
methyl 3-bromo-2-(1-hydroxycyclohexyl)-[1,2]selenazolo[2,3-a]pyridin-8-ium-5-carboxylate;chloride |
InChI |
InChI=1S/C15H17BrNO3Se.ClH/c1-20-14(18)10-5-8-17-11(9-10)12(16)13(21-17)15(19)6-3-2-4-7-15;/h5,8-9,19H,2-4,6-7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KIPPXHQMHBKWJA-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC2=[N+](C=C1)[Se]C(=C2Br)C3(CCCCC3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


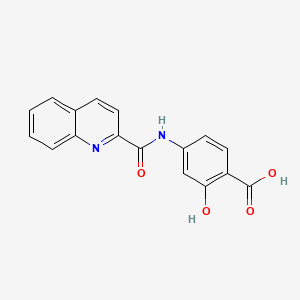
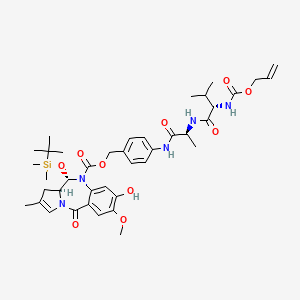
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)
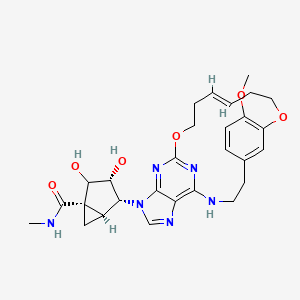
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
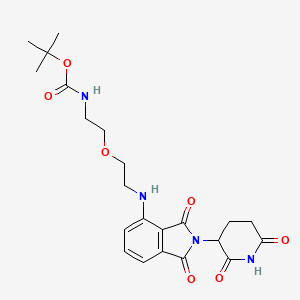
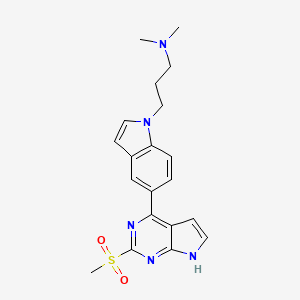

![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
